molecular formula C7H15NO3S B2399024 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide CAS No. 2155856-66-7

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B2399024
CAS No.: 2155856-66-7
M. Wt: 193.26
InChI Key: GIEWMOCVOCOIGA-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide is a chemical compound characterized by a cyclobutyl ring with a hydroxyl group and a methanesulfonamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a photolysis reaction involving cyclopropyl precursors. For instance, photolysis of exo-1-(1a,9b-dihydro-1H-cyclopropa[l]phenanthren-1-yl)cyclobutan-1-ol in benzene-d6 produces 1-hydroxycyclobutylcarbene, which rearranges to form cyclopentanone(3).

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide can be compared with other similar compounds, such as:

    6-Chloro-5-[4-(1-Hydroxycyclobutyl)Phenyl]-1H-Indole-3-Carboxylic Acid: This compound is a highly selective substrate for glucuronidation by UGT1A1 and acts as a direct activator of AMPK(2).

    PF-06409577: Another direct activator of AMPK, which shows better potency for isoforms containing the β1 subunit(7).

Properties

IUPAC Name

1-(1-hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-8(2)12(10,11)6-7(9)4-3-5-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEWMOCVOCOIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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